![molecular formula C18H20N2O6S B2889273 N-(2-(N-(benzo[d][1,3]dioxol-5-ylmethyl)sulfamoyl)ethyl)-3-methoxybenzamide CAS No. 899979-37-4](/img/structure/B2889273.png)

N-(2-(N-(benzo[d][1,3]dioxol-5-ylmethyl)sulfamoyl)ethyl)-3-methoxybenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

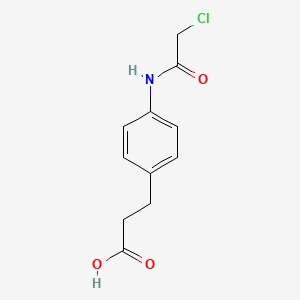

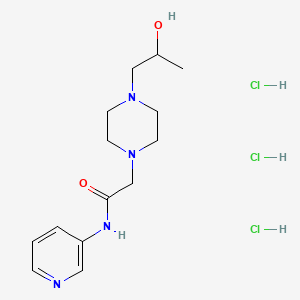

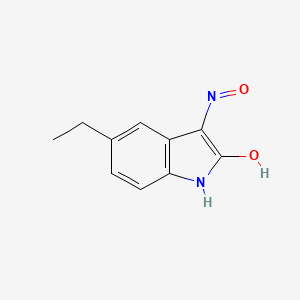

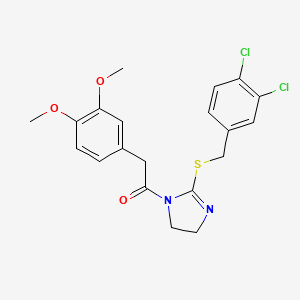

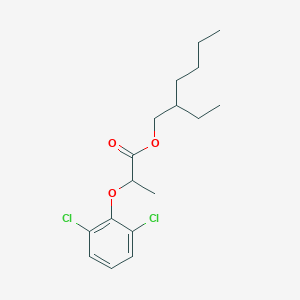

The compound “N-(2-(N-(benzo[d][1,3]dioxol-5-ylmethyl)sulfamoyl)ethyl)-3-methoxybenzamide” is a complex organic molecule. It contains a benzodioxole group (benzo[d][1,3]dioxol-5-ylmethyl), which is a common motif in many organic compounds and is known to exhibit a broad spectrum of biological activities . It also contains a sulfamoyl group (sulfamoyl)ethyl, which is often found in sulfonamide antibiotics, and a methoxybenzamide group (3-methoxybenzamide), which is a type of amide.

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these groups around the central carbon chain. The benzodioxole group is likely to be planar due to the conjugated pi system, while the sulfamoyl and amide groups could introduce some degree of polarity to the molecule .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The amide group might be susceptible to hydrolysis, particularly under acidic or basic conditions. The sulfamoyl group could potentially undergo reactions with amines or alcohols .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the polar sulfamoyl and amide groups could enhance its solubility in polar solvents. The benzodioxole group could contribute to its UV/Vis absorption properties .Wissenschaftliche Forschungsanwendungen

Metabolic Profiling

A study by Šuláková et al. (2021) investigated the metabolic profile of 25CN-NBOMe, a compound structurally similar to N-(2-(N-(benzo[d][1,3]dioxol-5-ylmethyl)sulfamoyl)ethyl)-3-methoxybenzamide, in various biological systems. The study focused on identifying the major metabolic pathways, including mono- and bis-O-demethylation and hydroxylation, which are relevant to understanding the metabolism of novel substances.

Receptor Binding Studies

Research conducted by Caveliers et al. (2002) explored the use of N-[2-(1'-piperidinyl)ethyl]-3-(123)I-iodo-4-methoxybenzamide for sigma receptor scintigraphy in detecting primary breast cancer. The compound's ability to bind preferentially to sigma receptors overexpressed on breast cancer cells highlights its potential in diagnostic imaging.

Chemical Synthesis and Catalysis

Xu et al. (2018) Xu, Zheng, Yang, & Li demonstrated the chemodivergent and redox-neutral annulations between N-methoxybenzamides and sulfoxonium ylides via Rh(iii)-catalyzed C-H activation. This chemical synthesis process is important for creating diverse molecular architectures, contributing to the development of novel compounds for various applications.

Antimicrobial Activity

Krátký et al. (2012) Krátký, Vinšová, Volková, Buchta, Trejtnar, & Stolaříková investigated the antimicrobial activity of novel sulfonamides containing 5-chloro-2-hydroxybenzaldehyde or 5-chloro-2-hydroxybenzoic acid scaffolds, demonstrating the potential of benzamide derivatives in combating microbial resistance.

Antioxidant Agents

Perin et al. (2018) Perin, Roškarić, Sović, Boček, Starčević, Hranjec, & Vianello prepared a range of N-arylbenzamides to evaluate their antioxidant capacity. The study found that these compounds exhibit improved antioxidative properties, highlighting the potential of benzamide derivatives as potent antioxidants.

Wirkmechanismus

Target of Action

The primary targets of this compound are microtubules and their component protein, tubulin . Tubulin is a key protein in the formation of the cytoskeleton, which provides structure and shape to cells. Microtubules play a crucial role in cell division, intracellular transport, and maintaining cell shape .

Mode of Action

This compound interacts with its targets by modulating microtubule assembly. It achieves this through the suppression of tubulin polymerization or stabilization of microtubule structure . This interaction leads to a blockade in mitosis, causing cell cycle arrest and inducing apoptosis .

Biochemical Pathways

The compound affects the cell cycle regulation pathway . By interacting with tubulin and microtubules, it disrupts the normal progression of the cell cycle, particularly at the S phase . This disruption leads to cell cycle arrest and the induction of apoptosis, effectively halting the proliferation of cancer cells .

Result of Action

The compound’s action results in cell cycle arrest at the S phase and the induction of apoptosis in cancer cells . This leads to a reduction in the proliferation of cancer cells, contributing to its anticancer activity .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[2-(1,3-benzodioxol-5-ylmethylsulfamoyl)ethyl]-3-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O6S/c1-24-15-4-2-3-14(10-15)18(21)19-7-8-27(22,23)20-11-13-5-6-16-17(9-13)26-12-25-16/h2-6,9-10,20H,7-8,11-12H2,1H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFCCZEWRTZCZIA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)NCCS(=O)(=O)NCC2=CC3=C(C=C2)OCO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]-4-{6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine](/img/structure/B2889190.png)

![1-(3,4-dihydro-1H-2-benzopyran-1-carbonyl)-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepane](/img/structure/B2889199.png)

![3-(6-{[(3-fluorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)pyridine](/img/structure/B2889203.png)

![2-(3,5-dimethyl-1,2-oxazol-4-yl)-1-{5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}ethan-1-one](/img/structure/B2889205.png)

![N-[(3,4-dimethylphenyl)methyl]-1-(4-fluorophenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2889213.png)